1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a hydroxyethyl group, an ethyl linker, and a phenylurea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with acetic anhydride.
Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced via a Grignard reaction, where the thiophene derivative reacts with ethylene oxide in the presence of a magnesium catalyst.
Formation of the phenylurea moiety: The final step involves the reaction of the hydroxyethyl-substituted thiophene with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of various substituted phenylurea derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWITOWLZUGRPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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